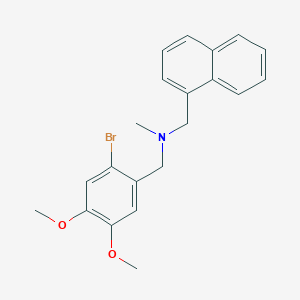
(2-bromo-4,5-dimethoxybenzyl)methyl(1-naphthylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromo-4,5-dimethoxybenzyl)methyl(1-naphthylmethyl)amine, commonly known as BODMA-Na, is a chemical compound that belongs to the family of substituted phenethylamines. It is a potent and selective ligand for the serotonin 5-HT2B receptor and is widely used in scientific research applications.
Wirkmechanismus
BODMA-Na binds to the serotonin 5-HT2B receptor with high affinity and selectivity. It activates the receptor, leading to the activation of downstream signaling pathways that modulate various physiological processes. BODMA-Na has been shown to induce smooth muscle contraction and increase the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
BODMA-Na has several biochemical and physiological effects, including the activation of the 5-HT2B receptor, smooth muscle contraction, and neurotransmitter release. It has also been shown to modulate cardiovascular function and regulate blood pressure. BODMA-Na has been used to study the role of the 5-HT2B receptor in various physiological processes, including the regulation of gastrointestinal motility and the development of cardiac hypertrophy.
Vorteile Und Einschränkungen Für Laborexperimente
BODMA-Na is a highly selective and potent ligand for the serotonin 5-HT2B receptor and has several advantages for lab experiments. It is a useful tool for studying the role of the 5-HT2B receptor in various physiological and pathological processes. However, BODMA-Na has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of BODMA-Na. One potential direction is the development of new drugs that target the 5-HT2B receptor for the treatment of various diseases, including cardiovascular disease and gastrointestinal disorders. Another direction is the study of the role of the 5-HT2B receptor in the development of various cancers, including breast cancer and lung cancer. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of BODMA-Na and its potential therapeutic applications.
Synthesemethoden
The synthesis of BODMA-Na is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with methylamine to form the intermediate product (2-bromo-4,5-dimethoxybenzyl)methylamine. The second step involves the reaction of the intermediate product with 1-naphthylmethyl chloride in the presence of a base to form the final product BODMA-Na.
Wissenschaftliche Forschungsanwendungen
BODMA-Na is a highly selective and potent ligand for the serotonin 5-HT2B receptor and has been widely used in scientific research applications. It is used to study the role of 5-HT2B receptors in various physiological and pathological processes, including cardiovascular function, smooth muscle contraction, and neurotransmitter release. BODMA-Na is also used in the development of new drugs that target the 5-HT2B receptor.
Eigenschaften
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N-methyl-1-naphthalen-1-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO2/c1-23(13-16-9-6-8-15-7-4-5-10-18(15)16)14-17-11-20(24-2)21(25-3)12-19(17)22/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXFOODZTYOSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=CC=CC=C21)CC3=CC(=C(C=C3Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5180103.png)
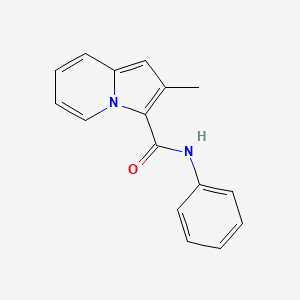
![5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180111.png)
![2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride](/img/structure/B5180115.png)
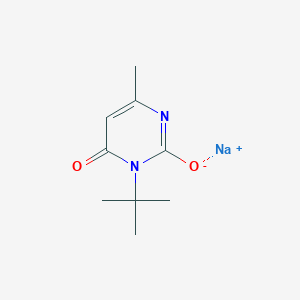
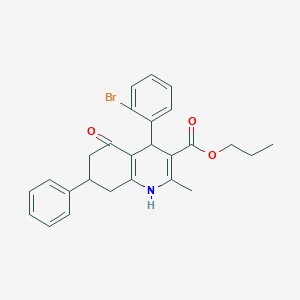
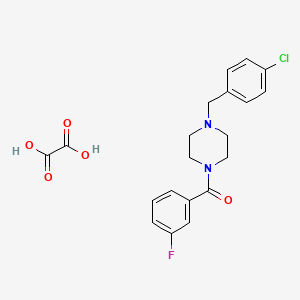

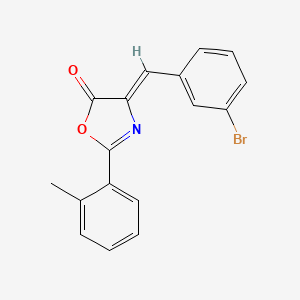
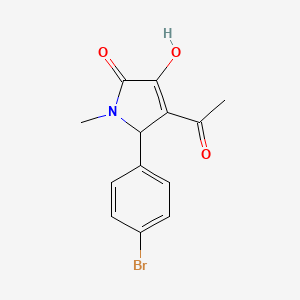
![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)
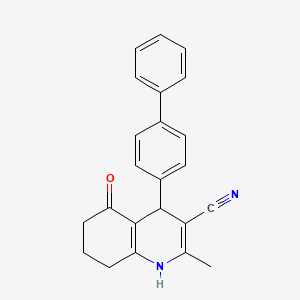
![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)